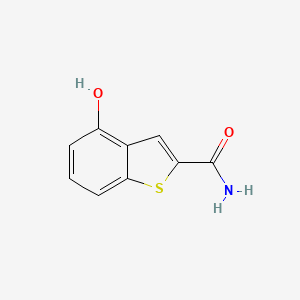

4-Hydroxy-1-benzothiophene-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7NO2S |

|---|---|

Molecular Weight |

193.22 g/mol |

IUPAC Name |

4-hydroxy-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C9H7NO2S/c10-9(12)8-4-5-6(11)2-1-3-7(5)13-8/h1-4,11H,(H2,10,12) |

InChI Key |

DMTXDNKJXXVDPM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=C(SC2=C1)C(=O)N)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 4-Hydroxy-1-benzothiophene Core

Cyclization Reactions for Benzothiophene (B83047) Formation

Various cyclization reactions are employed to construct the fundamental benzothiophene ring system. One notable method is the cyclocarbonylation of a suitably substituted thiophene (B33073) derivative. This process involves the reaction of a compound like 1-(2-thienyl)allyl acetate (B1210297) with carbon monoxide in the presence of a transition metal catalyst, typically a palladium complex. The reaction is carried out in an organic solvent with a carboxylic acid anhydride (B1165640) and a base. This reaction proceeds to form the carboxylic acid ester of 4-hydroxybenzothiophene, which can then be saponified to yield the desired 4-hydroxybenzothiophene core. google.com

Another versatile approach involves the Stobbe condensation , which can be utilized to synthesize substituted benzothiophenes. This reaction involves the condensation of a ketone or aldehyde with a succinic ester in the presence of a strong base to form an alkylidenesuccinic acid or its ester. Subsequent Friedel-Crafts cyclization of the resulting product can then lead to the formation of the benzothiophene ring system. This strategy has been successfully applied to the synthesis of 4-hydroxybenzothiophene-6-carboxylic acid derivatives.

Introduction of the Hydroxyl Moiety at Position 4

The introduction of the hydroxyl group at the 4-position of the benzothiophene ring can be achieved through several methods. One direct approach, as mentioned above, is through a cyclocarbonylation reaction that directly yields the 4-hydroxybenzothiophene derivative. google.com

An alternative strategy involves the demethylation of a 4-methoxybenzothiophene precursor . The methoxy (B1213986) group serves as a protecting group for the hydroxyl functionality and can be cleaved under various conditions. Reagents such as boron tribromide (BBr₃), boron trichloride (B1173362) (BCl₃), or a combination of aluminum chloride (AlCl₃) and a thiol like ethanethiol (B150549) (EtSH) can be employed for this purpose. The choice of demethylating agent depends on the other functional groups present in the molecule to ensure selectivity.

Formation of the Carboxamide Functionality at Position 2

Once the 4-hydroxy-1-benzothiophene core is established, the next critical step is the introduction of the carboxamide group at the 2-position. This is typically achieved through the formation of a carboxylic acid or its derivative at this position, followed by an amidation reaction.

Amidation Reactions for Carboxamide Synthesis

A common and effective method for forming the carboxamide bond is through the reaction of a benzothiophene-2-carboxylic acid with an amine. This reaction is often facilitated by a coupling agent. For instance, benzothiophene-2-carboxylic acid can be coupled with tert-butyl carbazate (B1233558) in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to form a protected hydrazide, which can be further reacted to yield various carboxamide derivatives. nih.gov

Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride . Benzothiophene-2-carbonyl chloride can be synthesized and subsequently reacted with a wide range of amines to form the corresponding N-substituted benzothiophene-2-carboxamides. This method is particularly useful for creating a library of derivatives with diverse substituents on the amide nitrogen. nih.gov A "fusion process" where benzothiophene-2-carbonyl chloride is heated with an amine at elevated temperatures (130-150 °C) has been reported to produce benzothiophene carboxamide derivatives in high yields. nih.gov

Direct Coupling Methodologies

Direct coupling methodologies offer a more streamlined approach to carboxamide synthesis, avoiding the need to isolate the intermediate carboxylic acid or acyl chloride. While specific examples for 4-hydroxy-1-benzothiophene-2-carboxamide are not extensively detailed in the provided context, general principles of direct coupling can be applied. These methods often involve the use of modern coupling agents that activate the carboxylic acid in situ for reaction with an amine. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) are commonly used for efficient amide bond formation, even with challenging substrates. semanticscholar.org

Synthetic Routes for this compound Derivatives

The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships. These derivatives are typically synthesized by introducing various substituents on the amide nitrogen.

A general and versatile route to these derivatives involves the initial synthesis of the 4-hydroxy-1-benzothiophene-2-carboxylic acid core. This core can then be converted to its corresponding acyl chloride by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride. The resulting acyl chloride is a highly reactive intermediate that can be readily coupled with a diverse range of primary and secondary amines to afford the desired N-substituted this compound derivatives.

For example, the reaction of benzothiophene-2-carbonyl chloride with aminobenzophenones, aminopyridines, and anilines has been shown to produce a variety of N-aryl and N-heteroaryl benzothiophene-2-carboxamides. nih.gov This modular approach allows for the systematic modification of the N-substituent to generate a library of compounds for biological screening and optimization.

Derivatization Strategies on the Carboxamide Nitrogen

The nitrogen atom of the carboxamide group serves as a key site for derivatization, enabling the synthesis of N-substituted analogues. A primary strategy involves the conversion of the parent 4-hydroxy-1-benzothiophene-2-carboxylic acid into an activated intermediate, such as an acid chloride. This intermediate can then be coupled with a variety of primary or secondary amines to yield the corresponding N-substituted carboxamides. For instance, coupling of the acid chloride with substituted anilines in the presence of a base like diisopropylethylamine (DIPEA) provides a direct route to N-aryl derivatives nih.gov.

Another potential strategy includes the direct N-alkylation of the carboxamide, although this can sometimes be challenging and may require specific conditions, such as the use of a strong base to deprotonate the amide nitrogen followed by reaction with an alkyl halide researchgate.net. Acylation with reagents like benzoyl chloride can also be employed to introduce acyl groups onto the nitrogen atom nih.gov. These derivatization approaches are fundamental in expanding the chemical space around this scaffold.

Table 1: Examples of N-Substituted this compound Derivatives

Derivative Name Structure of Amine Reagent Reference 5-hydroxy-N-(4-methoxyphenyl)benzo[b]thiophene-2-carboxamide p-Anisidine N-(4-chlorophenyl)-5-hydroxybenzo[b]thiophene-2-carboxamide 4-Chloroaniline N-Benzoyl-2-amino-thiophene-3-carboxamide (Analogue) Benzoyl Chloride (Acylation)

Modifications of the Benzothiophene Ring System

The benzothiophene core is a bicyclic aromatic system that can undergo various modifications, particularly on the benzene (B151609) ring. The reactivity and regioselectivity of these modifications are governed by the existing substituents. The hydroxyl group at the C-4 position is a strongly activating ortho-, para-directing group, while the carboxamide at C-2 is a deactivating group. Therefore, electrophilic substitution reactions are expected to occur predominantly on the benzene portion of the ring system at positions activated by the hydroxyl group, namely C-5 (ortho) and C-7 (para) hw.ac.ukrsc.org.

Methodologies for C-H functionalization can be employed to introduce a range of substituents. These can include halogenation, nitration, and Friedel-Crafts type reactions, allowing for the introduction of halogens, nitro groups, and alkyl or acyl moieties, respectively hw.ac.uk. Such modifications can significantly alter the electronic and steric properties of the molecule.

Table 2: Potential Modifications of the Benzothiophene Ring ```html

| Reaction Type | Typical Reagents | Expected Position of Substitution | Reference |

|---|---|---|---|

| Halogenation | Br2, Cl2 with Lewis Acid | C-5, C-7 | rsc.org |

| Nitration | HNO3/H2SO4 | C-5, C-7 | rsc.org |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | C-5, C-7 | rsc.org |

Synthesis of Hydrazide-Based Derivatives

The transformation of the carboxamide or its corresponding ester into a carbohydrazide (B1668358) is a key step for further derivatization, particularly for the synthesis of Schiff bases. The most common method involves the hydrazinolysis of the corresponding methyl ester, methyl 4-hydroxy-1-benzothiophene-2-carboxylate. This reaction is typically carried out by refluxing the ester with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent, such as ethanol. nih.govscialert.netdocsdrive.comThe resulting 4-hydroxy-1-benzothiophene-2-carbohydrazide is often isolated as a stable crystalline solid. This transformation is a widely used and efficient method for generating the acylhydrazone precursor. nih.govajgreenchem.com

Preparation of Schiff Base Analogues

The carbohydrazide derivative synthesized in the previous step serves as a versatile intermediate for the preparation of Schiff bases (specifically, acylhydrazones). These are synthesized through the condensation reaction between the hydrazide group of 4-hydroxy-1-benzothiophene-2-carbohydrazide and the carbonyl group of various aldehydes or ketones. nih.govThe reaction is typically performed by refluxing equimolar amounts of the hydrazide and the respective aldehyde in ethanol, often with a few drops of a catalytic acid like glacial acetic acid to facilitate the reaction. nih.govnih.govimpactfactor.orgThis straightforward procedure allows for the synthesis of a wide array of Schiff base analogues by varying the aldehyde component.

scialert.netnih.govTable 3: Examples of Schiff Base Analogues Derived from Benzo[b]thiophene-2-carbohydrazide

Chemical Reactivity and Potential Transformations of the Compound

The inherent reactivity of this compound is dictated by its functional groups—the amide linkage and the electron-rich aromatic ring system.

Hydrolysis Reactions of the Amide Linkage

The carboxamide functional group can undergo hydrolysis to yield the corresponding carboxylic acid, 4-hydroxy-1-benzothiophene-2-carboxylic acid. This transformation can be achieved under either acidic or basic conditions. For example, refluxing the amide with an aqueous solution of a strong acid, such as hydrochloric acid, or a strong base, like sodium hydroxide, will cleave the amide bond. researchgate.netThis reaction is a fundamental transformation that allows for the conversion of the amide back to the parent carboxylic acid, which can then be used for other synthetic modifications.

Electrophilic Substitution Reactions on the Benzothiophene Ring

The benzothiophene ring is susceptible to electrophilic aromatic substitution (EAS) reactions. youtube.comThe regioselectivity of these reactions is strongly influenced by the directing effects of the existing substituents. The 4-hydroxy group is a powerful activating ortho-, para-director, significantly increasing the electron density at positions 5 (ortho) and 7 (para). Conversely, the 2-carboxamide (B11827560) group is a deactivating meta-director relative to its position. The outcome of an EAS reaction is overwhelmingly controlled by the potent activating effect of the hydroxyl group.

youtube.com

Therefore, electrophiles are expected to attack the benzene ring at the C-5 and C-7 positions. scialert.netPotential transformations include nitration (using HNO₃/H₂SO₄), sulfonation (using SO₃/H₂SO₄), and halogenation (e.g., using Br₂/FeBr₃), which would yield the corresponding 5- or 7-substituted derivatives. youtube.comThe relative ratio of the ortho (C-5) to para (C-7) substituted products may depend on steric factors and specific reaction conditions.

Table of Compounds Mentioned

Compound Name This compound 4-hydroxy-1-benzothiophene-2-carboxylic acid 5-hydroxy-N-(4-methoxyphenyl)benzo[b]thiophene-2-carboxamide N-(4-chlorophenyl)-5-hydroxybenzo[b]thiophene-2-carboxamide N-Benzoyl-2-amino-thiophene-3-carboxamide Methyl 4-hydroxy-1-benzothiophene-2-carboxylate 4-hydroxy-1-benzothiophene-2-carbohydrazide (E)-N'-(4-(Dimethylamino)benzylidene)benzo[b]thiophene-2-carbohydrazide (E)-N'-(4-Hydroxybenzylidene)benzo[b]thiophene-2-carbohydrazide (E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide (E)-N'-(Pyridin-4-ylmethylene)benzo[b]thiophene-2-carbohydrazide p-Anisidine 4-Chloroaniline Benzoyl Chloride Hydrazine hydrate 4-(Dimethylamino)benzaldehyde 4-Hydroxybenzaldehyde 4-Nitrobenzaldehyde Pyridine-4-carboxaldehyde

Chemical Reactivity and Potential Transformations of the Compound

Reduction Reactions of the Carbonyl Group

The reduction of the carbonyl group within the carboxamide functional group of this compound represents a key chemical transformation. The primary products of such reductions are typically the corresponding amines, resulting from the complete reduction of the carbonyl moiety. However, the presence of a phenolic hydroxyl group introduces a consideration for chemoselectivity, as this group can react with certain reducing agents. Methodologies for the reduction of the carboxamide can be broadly categorized into those using metal hydrides and catalytic hydrogenation.

A significant challenge in the reduction of this compound is the acidic proton of the hydroxyl group, which can react with strong hydride-based reducing agents. This necessitates careful selection of reagents and reaction conditions to achieve the desired transformation selectively. In many cases, protection of the hydroxyl group prior to reduction is a viable strategy to prevent unwanted side reactions and improve the efficiency of the carbonyl group reduction.

Commonly employed reducing agents for the conversion of amides to amines include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃) complexes. ucalgary.cachemistrysteps.comlibretexts.org LiAlH₄ is a potent reducing agent capable of reducing a wide range of carbonyl compounds, including amides. masterorganicchemistry.com However, its high reactivity means it will also deprotonate the phenolic hydroxyl group, consuming at least one equivalent of the reagent. chemistrysteps.com Therefore, an excess of LiAlH₄ is typically required.

Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), offer an alternative for amide reduction. acsgcipr.org These reagents can also reduce amides to amines and may offer different chemoselectivity profiles. acsgcipr.org Catalytic hydrogenation presents another avenue for the reduction of amides, although it often requires harsh conditions, including high pressures and temperatures, and specialized catalysts. u-tokyo.ac.jp

To circumvent the issue of the reactive hydroxyl group, a protection strategy can be employed. The hydroxyl group can be converted into a less reactive functional group, such as an ether (e.g., benzyl (B1604629) ether, silyl (B83357) ether) or an ester, prior to the reduction of the amide. oup.comresearchgate.netwikipedia.org Following the reduction, the protecting group can be removed to yield the desired 4-hydroxy-1-benzothiophen-2-yl)methanamine.

The selection of the specific reducing agent and strategy (with or without protection) will depend on the desired outcome, the scale of the reaction, and the compatibility with other functional groups that might be present in more complex derivatives of the core structure.

Below is a table summarizing potential reduction methodologies for the carbonyl group of this compound.

Table 1: Potential Methodologies for the Reduction of the Carbonyl Group in this compound

| Reagent(s) | Solvent | Key Conditions | Expected Product | Notes |

| 1. LiAlH₄ (excess) 2. H₂O work-up | THF or Diethyl ether | Reflux | (4-Hydroxy-1-benzothiophen-2-yl)methanamine | Excess reagent is required to account for the deprotonation of the hydroxyl group. chemistrysteps.comlibretexts.org |

| 1. BH₃·THF or BH₃·SMe₂ 2. Acidic work-up | THF | Reflux | (4-Hydroxy-1-benzothiophen-2-yl)methanamine | Borane complexes are effective for amide reduction. acsgcipr.org |

| 1. Protection of OH group (e.g., as Benzyl ether) 2. LiAlH₄ 3. Deprotection (e.g., H₂, Pd/C) | THF | Sequential reaction | (4-Hydroxy-1-benzothiophen-2-yl)methanamine | A multi-step process that can improve yield and selectivity by avoiding side reactions with the hydroxyl group. oup.comwikipedia.org |

| H₂ / Catalyst (e.g., Ru, Rh) | Various | High pressure, High temperature | (4-Hydroxy-1-benzothiophen-2-yl)methanamine | Catalytic hydrogenation of amides typically requires forcing conditions. u-tokyo.ac.jp |

Advanced Spectroscopic and Structural Elucidation

Crystallographic Studies and X-ray Diffraction AnalysisThere are no published reports on the single-crystal X-ray diffraction analysis of 4-Hydroxy-1-benzothiophene-2-carboxamide. Such studies would provide definitive proof of its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Until researchers conduct and publish a full spectroscopic and structural characterization of this compound, a detailed and scientifically accurate article on these specific topics cannot be compiled.

Biological Activities and Pharmacological Profiles

Broad Spectrum Biological Activities of Benzothiophene (B83047) Carboxamide Derivatives

Benzothiophene carboxamide derivatives have garnered significant attention for their potential therapeutic applications across various disease areas. ijpsjournal.comnih.gov The inherent bioactivity of the benzothiophene nucleus, combined with the chemical diversity introduced by the carboxamide functional group, allows for the synthesis of compounds with tailored pharmacological profiles. ijpsjournal.com

Benzothiophene carboxamide derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria, fungi, and viruses.

Antibacterial Activity:

Newly synthesized tetrahydrobenzothiophene derivatives have shown moderate to good inhibitory activities against both Gram-negative and Gram-positive bacteria. nih.gov In one study, certain benzo[b]thiophene derivatives demonstrated promising activity against Staphylococcus aureus. uow.edu.au Specifically, the benzo[b]thienoquinolinone derivative 92 exhibited noteworthy antibacterial efficacy. uow.edu.au Another study investigating 30 novel benzo[b]thiophene derivatives found that while they had limited activity when tested alone against Gram-negative bacteria, their efficacy was markedly improved when co-administered with polymyxin B, an agent that permeabilizes the outer membrane of bacteria. uwf.edu Some of these derivatives showed substantial activity against E. coli, with minimum inhibitory concentrations (MICs) between 8–64 µg/mL in the presence of polymyxin B. uwf.edu

Antifungal Activity:

Several novel benzo[b]thiophene derivatives have demonstrated promising antifungal activity against pathogenic fungi. uwf.edu In a study evaluating 30 new derivatives, several compounds exhibited MIC values ranging from 32 to 64 µg/mL and were effective at inhibiting both the growth and hyphal development of Candida species. uwf.edu

Antiviral Activity:

Benzothiophene derivatives have also been identified as potential antiviral agents. One study reported the identification of benzothiophene-derived compounds as inhibitors of flaviviruses, such as Dengue, West Nile, and Zika viruses, by targeting the viral RNA-dependent RNA polymerase (RdRp). nih.gov Another research effort highlighted a class of benzothiophene analogs with efficacy against MERS-CoV infection. researchgate.net

Table 1: Antimicrobial Activities of Selected Benzothiophene Carboxamide Derivatives

| Compound/Derivative Class | Target Organism(s) | Key Findings |

| Tetrahydrobenzothiophene derivatives | E. coli, P. aeruginosa, Salmonella, S. aureus | Moderate to good inhibitory activities. nih.gov |

| Benzo[b]thienoquinolinone derivative 92 | Staphylococcus aureus | Promising antibacterial activity. uow.edu.au |

| Novel benzo[b]thiophene derivatives | E. coli | MICs of 8–64 µg/mL with polymyxin B. uwf.edu |

| Novel benzo[b]thiophene derivatives | Candida species | MIC values ranging from 32 to 64 µg/mL. uwf.edu |

| Benzothiophene derivatives | Flaviviruses (Dengue, West Nile, Zika) | Potent inhibition by targeting RdRp. nih.gov |

| Benzothiophene analogs | MERS-CoV | Improved efficacy against MERS-CoV infection. researchgate.net |

The development of benzothiophene derivatives as anticancer agents has been a significant area of research. These compounds have shown the ability to inhibit the proliferation of various cancer cell lines through different mechanisms of action.

Several studies have reported the synthesis and cytotoxic evaluation of novel thiophene (B33073) and benzothiophene derivatives. core.ac.uk For instance, certain derivatives have demonstrated significant anticancer effects against human cancer cell lines. mdpi.com One study highlighted that ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate (5b ), ethyl 5-amino-4-((4-methoxyphenyl)carbonyl)-3-methylthiophene-2-carboxylate (8c ), and 5-3-(ethoxy-3-oxopropanamido)-3-methyl-4-(phenylcarbamoyl)thiophene-2-carboxylate (9 ) were among the most active compounds against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines. core.ac.uk

Furthermore, 5-hydroxybenzothiophene-2-carboxamides have been identified as a novel class of group-selective kinase inhibitors, targeting Dyrk1A, Dyrk1B, and Clk1. mdpi.com Another study introduced 5-hydroxybenzothiophene derivatives as effective multi-target kinase inhibitors with notable growth inhibitory activity across different cancer cell lines. tandfonline.com Specifically, compound 16b , which features a 5-hydroxybenzothiophene hydrazide scaffold, emerged as a potent inhibitor against several kinases and demonstrated significant anti-cancer effects, particularly against U87MG glioblastoma cells. tandfonline.com This compound was found to induce G2/M cell cycle arrest and apoptosis. tandfonline.com

Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have also been synthesized and evaluated as anticancer agents that target the RhoA/ROCK pathway. nih.gov Compound b19 from this series significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells. nih.gov

Table 2: Anticancer and Antitumor Activities of Selected Benzothiophene Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism of Action/Key Findings |

| Ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate (5b ) | MCF-7, NCI-H460, SF-268 | Potent cytotoxic activity. core.ac.uk |

| 5-Hydroxybenzothiophene hydrazide scaffold (16b ) | U87MG glioblastoma | Potent multi-target kinase inhibitor; induces G2/M cell cycle arrest and apoptosis. tandfonline.com |

| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative (b19 ) | MDA-MB-231 breast cancer | Inhibits proliferation, migration, and invasion via the RhoA/ROCK pathway. nih.gov |

| Thiophene carboxamide derivatives | A375, HT-29, MCF-7 | Significant cytotoxic effects. mdpi.combohrium.com |

Certain benzothiophene carboxamides have been investigated for their potential to alleviate pain and inflammation. Research has shown that these compounds can act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov

A study on substituted bromo-benzothiophene carboxamides demonstrated that these derivatives possess potent analgesic and anti-inflammatory properties. nih.gov The findings indicated that these compounds attenuate nociception and inflammation by selectively inhibiting COX-2 and disrupting the prostaglandin-E2-dependent positive feedback of COX-2 regulation. nih.gov This was further supported by a reduction in the levels of cytokines and chemokines, as well as the synthesis of prostaglandin-E2. nih.gov

Table 3: Anti-inflammatory and Analgesic Effects of Benzothiophene Carboxamides

| Compound/Derivative Class | Mechanism of Action | Key Findings |

| Substituted bromo-benzothiophene carboxamides | Selective COX-2 inhibition | Attenuates nociception and inflammation; reduces levels of cytokines, chemokines, and prostaglandin-E2. nih.gov |

Malaria remains a significant global health threat, and the development of new antimalarial drugs is a priority. Benzothiophene carboxamide derivatives have shown promise as potent inhibitors of the Plasmodium parasite.

Bromo-benzothiophene carboxamide derivatives have been identified as potent inhibitors of Plasmodium falciparum enoyl-acyl carrier protein (ACP) reductase (PfENR), a crucial enzyme in the parasite's fatty acid synthesis pathway. nih.govresearchgate.net One of the most potent inhibitors, 3-Bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide, exhibited an IC50 of 115 nM for purified PfENR. nih.gov These compounds have also been shown to be potent inhibitors of the asexual blood stages of Plasmodium both in vitro and in vivo in mouse models. researchgate.netnih.gov The administration of 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide was found to enhance the longevity of P. berghei infected mice. researchgate.netnih.gov

Table 4: Antimalarial Activity of Benzothiophene Carboxamide Derivatives

| Compound/Derivative Class | Target/Mechanism | Key Findings |

| Bromo-benzothiophene carboxamides | Plasmodium falciparum Enoyl-ACP reductase (PfENR) | Potent, slow tight binding inhibitors. nih.govresearchgate.net |

| 3-Bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide | PfENR | IC50 of 115 nM. nih.gov |

| Bromo-benzothiophene carboxamides | Plasmodium asexual blood-stages | Potent inhibitors in vitro and in vivo. researchgate.netnih.gov |

Oxidative stress is implicated in the pathogenesis of numerous diseases. Benzothiophene derivatives have been explored for their potential to act as antioxidants.

One study reported that benzothiophen-2-amine carboxamide derivatives demonstrated strong antioxidant properties in a superoxide anion radical-scavenging assay, with inhibition percentages ranging from 57.1% to 64.1%. rsc.org Another investigation into novel benzothiophene derivatives found that compounds 3–5 and 10 were the most potent antioxidants in an in vitro screening experiment. tandfonline.com Specifically, p-fluoro, p-bromo, and pyrido benzothiophene derivatives offered good antioxidant and anti-inflammatory effects. tandfonline.com Furthermore, a study on newly synthesized tetrahydrobenzo[b]thiophene derivatives revealed that compounds 1 , 16 , and 17 displayed high antioxidant properties, comparable to the standard antioxidant ascorbic acid. nih.gov

Table 5: Antioxidant Properties of Benzothiophene Derivatives

| Compound/Derivative Class | Assay/Model | Key Findings |

| Benzothiophen-2-amine carboxamides | Superoxide anion radical-scavenging assay | Strong antioxidant properties with inhibition of 57.1% to 64.1%. rsc.org |

| p-fluoro, p-bromo, and pyrido benzothiophene derivatives | In vitro screening | Potent antioxidant effects. tandfonline.com |

| Tetrahydrobenzo[b]thiophene derivatives 1 , 16 , and 17 | In vitro antioxidant evaluation | High antioxidant properties comparable to ascorbic acid. nih.gov |

The search for new and effective treatments for diabetes mellitus has led to the investigation of various heterocyclic compounds, including benzothiophene derivatives. These compounds have shown potential as inhibitors of key enzymes involved in carbohydrate metabolism.

A recent study evaluated the antidiabetic efficacy of novel benzothiophenes and found that they act as potential α-amylase inhibitors. nih.gov Molecular docking studies identified synthesized compounds with high binding affinities to the α-amylase enzyme. nih.gov In vitro inhibitory studies showed that compound 4 , a 1,3,4-oxadiazole adduct of a benzo[b]thiophene-2-carbohydrazide, demonstrated a very low IC50 value of 0.032 µM, which was more potent than the standard drug acarbose (0.09 µM). nih.gov

Table 6: Antidiabetic Potential of Benzothiophene Derivatives

| Compound/Derivative Class | Target Enzyme | Key Findings |

| Novel benzothiophenes (Schiff bases and 1,3,4-oxadiazole adducts) | α-amylase | Potent α-amylase inhibitors. nih.gov |

| Compound 4 (1,3,4-oxadiazole adduct) | α-amylase | IC50 value of 0.032 µM, more potent than acarbose. nih.gov |

Anticonvulsant Activity

Derivatives of the benzothiophene scaffold have been investigated for their potential as anticonvulsant agents. In a study focused on 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, several compounds demonstrated notable anticonvulsant activity in established rodent models of seizures. Specifically, these compounds were active in the maximal electroshock (MES) and the 6 Hz seizure models, which are indicative of efficacy against generalized tonic-clonic and focal seizures, respectively.

One lead compound from this series, identified as compound 33 , exhibited significant antiseizure properties with a median effective dose (ED₅₀) of 27.4 mg/kg in the MES test and 30.8 mg/kg in the 6 Hz test. Furthermore, at a dose of 100 mg/kg, this compound significantly delayed the onset of seizures in the subcutaneous pentylenetetrazole (scPTZ) model, a test used to identify agents effective against absence seizures. This suggests a broad spectrum of anticonvulsant activity for this class of benzothiophene derivatives. The protective index (PI), a ratio of the median toxic dose to the median effective dose, is a critical indicator of a drug's safety margin.

Anticonvulsant Activity of Lead Compound 33

| Test Model | ED₅₀ (mg/kg) | Key Finding |

|---|---|---|

| Maximal Electroshock (MES) | 27.4 | Efficacy against generalized tonic-clonic seizures. |

| 6 Hz Test (32 mA) | 30.8 | Efficacy against focal seizures. |

| Subcutaneous Pentylenetetrazole (scPTZ) | 100 (dose tested) | Significant delay in seizure onset. |

Antiallergic Activity

The therapeutic potential of benzothiophene derivatives extends to allergic conditions. A series of novel benzothiophene-carboxamidotetrazoles have been synthesized and evaluated for their antiallergic properties. A number of these compounds were found to inhibit the release of histamine from basophils stimulated with anti-IgE, a key event in the allergic cascade nih.gov.

Optimal inhibitory activity was observed in benzothiophene structures featuring a 3-alkoxy substituent along with a 5-methoxy, 6-methoxy, or a 5,6-dimethoxy group nih.gov. One notable compound, CI-959 , not only inhibited histamine release but also suppressed the respiratory burst of human neutrophils and the release of other mediators from human lung tissue stimulated by anti-IgE nih.gov. This indicates a broader anti-inflammatory and allergy-modulating effect beyond simple antihistaminic action.

Neuroprotective Activity

In the context of neurodegenerative diseases such as Alzheimer's, the neuroprotective effects of benzothiophene derivatives have been a key area of investigation. Certain N-phenylbenzo[b]thiophene-2-carboxamide derivatives have demonstrated the ability to protect neuronal cells from the cytotoxic effects of amyloid-beta (Aβ42) peptides.

Specifically, compounds 5a and 5b were found to provide significant neuroprotection to mouse hippocampal neuronal HT22 cells against Aβ42-induced toxicity. This protective effect is crucial as Aβ42 aggregation and cytotoxicity are central to the pathology of Alzheimer's disease. These findings suggest that this class of compounds could mitigate neuronal damage associated with the disease.

Modulation of Amyloid Beta (Aβ42) Aggregation

The aggregation of the Aβ42 peptide into neurotoxic fibrils is a hallmark of Alzheimer's disease. Benzothiophene-2-carboxamide derivatives have been shown to modulate this process, with some compounds acting as inhibitors and others as promoters of fibrillogenesis, depending on their specific chemical substitutions.

Inhibition of Aβ42 Fibrillogenesis

Several N-phenylbenzo[b]thiophene-2-carboxamide derivatives have been identified as inhibitors of Aβ42 aggregation. The presence of a methoxyphenol pharmacophore was found to be crucial for this inhibitory activity. Compounds 5a and 5b , which possess this feature, demonstrated a concentration-dependent inhibition of Aβ42 aggregation. The maximum inhibition observed was 54% for compound 4b , a related benzofuran derivative with a similar pharmacophore.

Inhibition of Aβ42 Aggregation by Benzothiophene Derivatives

| Compound | Key Structural Feature | Maximum Inhibition (%) |

|---|---|---|

| 5a | Methoxyphenol | Concentration-dependent |

| 5b | Methoxyphenol | Concentration-dependent |

Promotion of Aβ42 Fibrillogenesis by Specific Analogues

Interestingly, slight modifications to the chemical structure of these compounds can dramatically alter their effect on Aβ42 aggregation. The replacement of the methoxyphenol group with a 4-methoxyphenyl (B3050149) substituent led to a promotion of Aβ42 fibrillogenesis. For instance, compound 5d , which contains a 4-methoxyphenyl ring, was observed to promote the formation of Aβ42 fibrils. At a concentration of 25 μM, this compound led to a significant increase in ThT fluorescence, a common method for monitoring amyloid fibril formation. This property could be valuable for developing diagnostic tools or for studying the mechanisms of amyloid aggregation.

Enzyme Inhibition Profiles

The biological activities of benzothiophene-2-carboxamide derivatives also include the inhibition of specific enzymes, highlighting their potential as targeted therapeutic agents. A notable example is their activity against SUMO (small ubiquitin-related modifier)-specific proteases (SENPs).

A series of benzothiophene-2-carboxamide derivatives were designed and found to be inhibitors of SENP1, SENP2, and SENP5. These enzymes play a crucial role in the deSUMOylation process, which is involved in various cellular functions and has been implicated in diseases such as cancer. One of the synthesized compounds, ethylacetate 77 , exhibited submicromolar inhibitory activity and a 33-fold selectivity for SENP2 over SENP5. This level of potency and selectivity underscores the potential for developing highly specific enzyme inhibitors based on the benzothiophene-2-carboxamide scaffold.

Enzyme Inhibition Profile of a Benzothiophene-2-carboxamide Derivative

| Compound | Target Enzymes | Key Finding |

|---|---|---|

| Ethylacetate 77 | SENP1, SENP2, SENP5 | Submicromolar inhibitory activity with 33-fold selectivity for SENP2 over SENP5. |

Cyclooxygenase (COX) Inhibition (COX-1 and COX-2)

Derivatives of the benzothiophene scaffold have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Selective COX-2 Inhibition : Studies on substituted bromo-benzothiophene carboxamides have demonstrated that these compounds can produce significant analgesic and anti-inflammatory effects. Their mechanism of action involves the selective inhibition of COX-2, a key enzyme in the prostaglandin synthesis pathway that is upregulated during inflammation. nih.gov This selective action is a sought-after characteristic in anti-inflammatory drugs, as inhibition of the COX-1 isoform is associated with gastrointestinal side effects. nih.gov

Dual COX/LOX Inhibition : Further research into benzothiophene derivatives has led to the development of compounds with dual inhibitory activity against both COX and 5-lipoxygenase (5-LOX) enzymes. nih.gov Certain compounds in this class exhibited significant in vitro COX-2 inhibition, with potency greater than the reference drug celecoxib. nih.gov This dual-action approach may offer enhanced anti-inflammatory effects and a potentially improved safety profile. nih.gov One particular derivative, compound 4e, was highlighted for its potent in vivo anti-inflammatory activity and a favorable gastrointestinal safety profile comparable to celecoxib. nih.gov

5-Lipoxygenase (5-LO) Inhibition

In addition to COX inhibition, the benzothiophene scaffold has been utilized to develop inhibitors of 5-lipoxygenase (5-LOX), another critical enzyme in the inflammatory cascade responsible for the production of leukotrienes. A strategy involving the simultaneous inhibition of both COX and 5-LOX pathways is considered a promising approach for treating inflammation, as it may provide broader efficacy and reduce pathway-specific side effects. nih.gov

Research has shown that certain benzothiophene derivatives can act as dual inhibitors, targeting both pathways. nih.gov Specific compounds from a synthesized series demonstrated significant in vitro 5-LOX inhibitory activity, with some showing potency higher than the non-steroidal anti-inflammatory drug (NSAID) meclofenamate sodium. nih.gov

Plasmodium falciparum Enoyl-ACP Reductase (PfENR) Inhibition

The benzothiophene carboxamide structure has been identified as a promising scaffold for the development of novel antimalarial agents. Derivatives have been shown to be potent, slow-tight binding inhibitors of Plasmodium falciparum enoyl-acyl carrier protein (ACP) reductase (PfENR), an essential enzyme in the parasite's fatty acid synthesis pathway. nih.gov

One of the most potent inhibitors identified in a study was 3-Bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide. nih.govnih.gov This compound exhibited significant inhibitory action against purified PfENR and also demonstrated the ability to inhibit the asexual blood-stages of the parasite both in vitro and in a mouse model. nih.govnih.gov The inhibition kinetics were found to be competitive with respect to the cofactor NADH and uncompetitive with the substrate crotonoyl-CoA. nih.gov

| Parameter | Value |

|---|---|

| IC₅₀ | 115 nM |

| Kᵢ (vs. cofactor) | 18 nM |

| Kᵢ (vs. substrate) | 91 nM |

Kinase Inhibition (e.g., Dyrk1A, Dyrk1B, Clk1, Haspin, Clk2)

The 5-hydroxybenzothiophene-2-carboxamide scaffold has emerged as a foundation for a novel class of multi-target kinase inhibitors. mdpi.comnih.gov Kinases such as the dual-specificity tyrosine-phosphorylation-regulated kinases (Dyrk) and CDC-like kinases (Clk) are often overexpressed in various cancers, making them attractive therapeutic targets. mdpi.comnih.govdntb.gov.ua

Modification of the 5-methoxybenzothiophene-2-carboxamide scaffold by incorporating a 5-hydroxy group was found to broaden the inhibitory effect to include Dyrk1A and Dyrk1B, in addition to Clk1. mdpi.comnih.gov Further studies identified derivatives with potent, multi-target kinase inhibition against a panel of cancer-relevant kinases. nih.gov For instance, a hydrazide derivative, compound 16b, showed potent inhibition against several kinases. nih.gov N-benzylated derivatives, compounds 12 and 17, also emerged as potent multi-kinase inhibitors against Dyrk1A, Dyrk1B, and Clk1, with additional activity against Haspin and Clk2. mdpi.comnih.gov

| Kinase | IC₅₀ (nM) |

|---|---|

| Clk4 | 11 |

| DRAK1 | 87 |

| Haspin | 125.7 |

| Clk1 | 163 |

| Dyrk1B | 284 |

| Dyrk1A | 353.3 |

Chitinase Inhibition (Of ChtI)

Based on the available scientific literature from the conducted searches, there is no specific information regarding the activity of 4-Hydroxy-1-benzothiophene-2-carboxamide or its derivatives as inhibitors of the chitinase OfChtI.

Receptor Modulation Activities

Transient Receptor Potential Vanilloid 4 (TRPV4) Channel Agonism

The performed literature search did not yield specific data on the activity of this compound or its analogues as agonists of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.

Retinoid X (RXR) Receptor Antagonism

There is no available scientific literature to suggest that this compound acts as a Retinoid X Receptor antagonist.

Histamine H3 Receptor Modulation

There is no available scientific literature to suggest that this compound functions as a Histamine H3 Receptor modulator.

Structure Activity Relationship Sar Studies

Influence of Substituents on Biological Potency and Selectivity

The biological potency and selectivity of benzothiophene-2-carboxamide derivatives are highly sensitive to the nature and position of substituents on the core structure. Research has shown that even minor chemical modifications can lead to significant changes in biological activity.

For instance, in the development of urotensin-II (UT) receptor antagonists, a systematic investigation of substituents at the 5- and 6-positions of the benzo[b]thiophene-2-carboxamide (B1267583) moiety revealed that these positions are critical for binding affinity. The introduction of a cyano group at the 5-position resulted in a highly potent UT antagonist with an IC50 value of 25 nM nih.gov.

Similarly, in the context of SUMO-specific protease (SENP) inhibitors, a series of benzothiophene-2-carboxamide derivatives were designed and evaluated. These studies found that modifications to the molecule to target an unoccupied hydrophobic pocket in the enzyme's active site could lead to inhibitors with IC50 values as low as 0.56 μM. Furthermore, the addition of an ethyl acetate (B1210297) group led to a compound with not only submicromolar inhibitory activity but also a 33-fold selectivity for SENP2 over SENP5, demonstrating that substituents can finely tune both potency and selectivity. researchgate.netnih.gov

Another study on N-phenylbenzo[b]thiophene-2-carboxamide derivatives as modulators of amyloid-beta (Aβ42) aggregation found that the substituent on the N-phenyl ring dictates the compound's effect. Derivatives possessing a methoxyphenol group showed a concentration-dependent inhibition of Aβ42 aggregation, with one compound achieving a maximum inhibition of 54%. In contrast, replacing this with a 4-methoxyphenyl (B3050149) ring transformed the molecules into accelerators of Aβ42 fibrillogenesis researchgate.net.

| Core Scaffold | Substituent/Modification | Biological Target | Effect on Potency and Selectivity | Reference |

|---|---|---|---|---|

| Benzo[b]thiophene-2-carboxamide | 5-cyano group | Urotensin-II (UT) Receptor | High potency (IC50 = 25 nM) | nih.gov |

| Benzothiophene-2-carboxamide | Ethyl acetate group | SUMO-specific proteases (SENPs) | Submicromolar potency and 33-fold selectivity for SENP2 vs. SENP5 | researchgate.netnih.gov |

| N-phenylbenzo[b]thiophene-2-carboxamide | Methoxyphenol group | Amyloid-beta (Aβ42) | Inhibition of Aβ42 aggregation (up to 54%) | researchgate.net |

| N-phenylbenzo[b]thiophene-2-carboxamide | 4-methoxyphenyl group | Amyloid-beta (Aβ42) | Acceleration of Aβ42 aggregation | researchgate.net |

Identification of Key Pharmacophores for Target Engagement

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For benzothiophene-2-carboxamide derivatives, the core scaffold itself often serves as a foundational element of the pharmacophore, which is then elaborated with specific functional groups to ensure precise engagement with the biological target.

In the case of Aβ42 aggregation modulators, the methoxyphenol group attached to the N-phenyl ring was identified as a key pharmacophoric feature for inhibitory activity researchgate.net. Molecular docking studies suggest that the orientation of the bicyclic benzo[b]thiophene ring system, in combination with this specific phenol-containing moiety, plays a crucial role in the interaction with Aβ42 monomers or oligomers, thereby preventing their aggregation researchgate.net.

Research into SENP inhibitors has also highlighted the importance of the benzothiophene-2-carboxamide scaffold as a starting point. By designing compounds that extend from this core to interact with a nearby hydrophobic pocket on the enzyme surface, researchers were able to significantly enhance inhibitory potency researchgate.netnih.gov. This indicates that the complete pharmacophore includes both the core structure and substituents specifically chosen to exploit the topology of the target's active site.

Impact of Regioisomeric Placement on Activity

Regioisomerism, which concerns the placement of functional groups at different positions on a molecular scaffold, can have a profound impact on the biological activity of benzothiophene-2-carboxamide derivatives. The specific location of a substituent can alter the molecule's shape, electronic distribution, and ability to form key interactions with its target.

A clear example of this is seen in the development of urotensin-II receptor antagonists. A systematic study of substituents at the 5- and 6-positions of the benzo[b]thiophene ring demonstrated the importance of regioisomeric placement. While various substituents were tested at both positions, the placement of a cyano group specifically at the 5-position (to give compound 7f) led to the most potent antagonist in the series nih.gov. Placing the same or other groups at the 6-position did not yield the same level of activity, highlighting the sensitivity of the receptor's binding pocket to the precise location of this functional group.

Similarly, the differential effects of methoxyphenol versus a 4-methoxyphenyl group in Aβ42 modulators underscore the impact of substituent placement researchgate.net. The relative positions of the hydroxyl and methoxy (B1213986) groups on the phenyl ring are critical in determining whether the compound inhibits or promotes protein aggregation.

Correlation between Structural Features and Toxicity/Metabolic Stability

Beyond potency and selectivity, the structural features of a molecule also determine its pharmacokinetic properties, such as metabolic stability, and its potential for toxicity. SAR studies in this area aim to identify and eliminate structural liabilities while retaining desired biological activity.

Research on benzothiophene (B83047) carboxylate derivatives as branched-chain α-ketoacid dehydrogenase kinase (BDK) inhibitors has identified compounds with excellent metabolic stability. For example, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) was found to have no degradation over 240 minutes in a metabolic stability assay and a long terminal half-life in vivo nih.govsemanticscholar.org. This stability was attributed to its specific dichlorination pattern. The development of a prodrug, N-(4-acetamido-1,2,5-oxadiazol-3-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide (BT3), represents another structural strategy to improve drug-like properties nih.govsemanticscholar.org.

However, structural features that confer high potency may sometimes introduce other problems. The potent 5-cyano benzo[b]thiophene-2-carboxamide UT antagonist (7f), while possessing good metabolic stability, was also found to be a potent inhibitor of cytochrome P450 (CYP) isozymes nih.gov. CYP inhibition is a significant concern in drug development as it can lead to adverse drug-drug interactions. This finding illustrates a common challenge where a structural feature positively influences one property (potency) but negatively impacts another (safety profile).

Furthermore, studies on simpler thiophene (B33073) carboxamide scaffolds have shown that structural modifications can influence cytotoxicity. Certain derivatives have demonstrated selective cytotoxic effects against cancer cell lines while sparing normal cells, indicating that specific structural features can be tuned to achieve a therapeutic window mdpi.com.

| Compound/Structural Feature | Metabolic Stability | Toxicity/Safety Finding | Reference |

|---|---|---|---|

| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | Excellent (no degradation in 240 min) | Not specified, but has good in vivo PK profile | nih.govsemanticscholar.org |

| 5-cyano-benzo[b]thiophene-2-carboxamide derivative (7f) | Good | Potent inhibitor of CYP isozymes | nih.gov |

| Thiophene carboxamide derivatives | Not specified | Some derivatives show selective cytotoxicity against cancer cells | mdpi.com |

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding the structural basis of ligand-target interactions. For the benzothiophene-2-carboxamide scaffold, docking has been employed to elucidate how these molecules interact with various biological targets, such as enzymes and receptors.

Molecular docking simulations are crucial for predicting how benzothiophene-2-carboxamide derivatives orient themselves within the active site of a target protein. These predictions help to explain the observed biological activity and guide the design of more potent molecules.

For example, in studies of related thiophene (B33073) carboxamide derivatives designed as biomimetics of the anticancer agent Combretastatin A-4 (CA-4), molecular docking was used to analyze their fit within the colchicine-binding site of tubulin. nih.gov The simulations revealed that the thiophene ring's aromaticity played a critical role in the interaction profile. nih.gov One derivative formed a hydrogen bond with the C-tubulin residue N-101 and three hydrophobic interactions within D-tubulin. nih.gov Another analog formed two hydrogen bonds with C-tubulin (S-178) and D-tubulin (Q-245), along with four hydrophobic interactions. nih.gov These detailed interaction patterns provide a basis for understanding the binding affinity and the molecule's ability to inhibit tubulin polymerization.

Similarly, docking studies on benzothiophene-2-carboxamide derivatives as inhibitors of SUMO-specific proteases (SENPs) were based on the protein structures of SENP1, 2, and 5. researchgate.netnih.gov These simulations helped identify key interactions and guide the structural modifications that led to compounds with inhibitory activity in the submicromolar range. nih.gov

| Compound Scaffold | Target Protein | Predicted Interaction Types | Key Interacting Residues |

|---|---|---|---|

| Thiophene Carboxamide Derivative | Tubulin (Colchicine-binding site) | Hydrogen Bonding, Hydrophobic Interactions | N-101, S-178, Q-245 |

| Benzothiophene-2-carboxamide Derivative | SENP1, SENP2, SENP5 | Hydrophobic Interactions | Phe496, His529 |

Beyond predicting binding modes, molecular docking allows for a detailed investigation of the target's binding site. This includes identifying key amino acid residues, understanding the role of hydrophobic pockets, and recognizing opportunities for forming specific hydrogen bonds.

In the design of benzothiophene-2-carboxamide inhibitors for SENPs, docking studies identified an unoccupied hydrophobic pocket within the enzyme's active site, composed of residues like Phe496 and His529. researchgate.net This crucial observation led to the rational design of 3-substituted benzothiophene derivatives to specifically occupy this pocket, thereby enhancing binding affinity and inhibitory potency. researchgate.net This strategic targeting based on binding site characteristics is a hallmark of successful structure-based drug design.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. QSAR models are essential for predicting the activity of novel compounds and for understanding which molecular properties are most important for their function. mdpi.com

QSAR models are developed by correlating molecular descriptors (numerical representations of molecular properties) with experimental biological activity. For benzothiophene analogs, various QSAR studies have been conducted to build predictive models for different therapeutic targets.

A four-dimensional QSAR (4D-QSAR) analysis was applied to a series of 52 benzothiophene analogs evaluated as dopamine D2 receptor inhibitors. nih.gov The study generated predictive equations using genetic algorithms and partial least squares (PLS) regression. The resulting models demonstrated strong statistical significance and were validated using both internal (leave-one-out cross-validation) and external test sets, allowing for the quantitative prediction of the potency of new compounds in the series. nih.gov

In another study on benzothiophene-based histone deacetylase (HDAC) inhibitors with anticancer activity, QSAR models were generated using methods like Multiple Linear Regression. researchgate.net The best model achieved a high coefficient of determination (r² = 0.9412), indicating a strong correlation between the selected descriptors and anticancer activity and demonstrating good predictive ability. researchgate.net

A key outcome of QSAR analysis is the identification of the specific physicochemical properties that govern the biological activity of a series of compounds. sips.org.in These properties are typically categorized as hydrophobic, electronic, and steric. sips.org.in

Hydrophobic Parameters: Lipophilicity, often represented by the partition coefficient (Log P), is crucial for a molecule's ability to cross cell membranes. spu.edu.sy

Electronic Parameters: The Hammett constant (σ) is a measure of a substituent's electron-donating or electron-withdrawing ability, which can influence how a drug interacts with its target. sips.org.inpharmacareerinsider.com

Steric Parameters: These parameters, such as Taft's steric parameter (Es), describe the size and shape of the molecule or its substituents, which are critical for achieving a complementary fit with a receptor site. pharmacareerinsider.commlsu.ac.in

QSAR studies on benzothiophene derivatives have revealed that a combination of steric, electrostatic, and electro-topological parameters are often responsible for their biological activity. researchgate.net For instance, in the context of anticancer agents, descriptors such as Polar Surface Area and various topological indices (e.g., T_2_N_1, T_2_S_7) were found to be significantly correlated with activity. researchgate.net This information is invaluable for medicinal chemists, as it provides a clear roadmap for optimizing lead compounds by modifying specific physicochemical properties.

| Parameter Type | Example Descriptor | Property Measured | Influence on Biological Activity |

|---|---|---|---|

| Steric | Taft's Constant (Es), Molar Refractivity (MR) | Molecular size, shape, and volume. | Affects the fit of the molecule into the binding site. |

| Electronic | Hammett Constant (σ), Dipole Moment | Electron distribution and polarity. | Influences drug-receptor electrostatic and bonding interactions. |

| Hydrophobic | Partition Coefficient (Log P), π-substituent Constant | Lipophilicity or fat solubility. | Governs transport across biological membranes and hydrophobic interactions with the target. |

| Topological | Connectivity Indices, Polar Surface Area (PSA) | Molecular branching, size, and polarity. | Correlates with overall molecular structure and its interaction potential. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations are often used to refine the results of molecular docking. While docking provides a static snapshot of the ligand-receptor complex, MD simulations can assess the stability and dynamics of this complex in a simulated physiological environment.

For thiophene carboxamide derivatives targeting tubulin, MD simulations were performed on the docked complexes for a timescale of 100 nanoseconds. nih.gov The results showed that the ligand-tubulin complexes maintained optimal dynamic trajectories, which asserted their high stability and compactness within the binding pocket. nih.gov Such simulations can validate the binding mode predicted by docking and provide deeper insights into the conformational changes that may occur upon ligand binding, offering a more complete picture of the molecular recognition process.

Exploration of Ligand-Protein Binding Mechanisms

Molecular docking and simulation studies are pivotal in elucidating the binding mechanisms of benzothiophene-2-carboxamide derivatives with their protein targets. These computational techniques can predict the binding orientation of a ligand within a protein's active site and identify the key intermolecular interactions that stabilize the complex.

Research into a series of benzothiophene-2-carboxamide derivatives as inhibitors for SUMO-specific proteases (SENPs) utilized protein structures to guide inhibitor design. nih.govresearchgate.net An important discovery from these studies was the identification of an unoccupied hydrophobic pocket within the protein's active site. nih.govresearchgate.net By designing derivatives with substituents on the benzothiophene ring, researchers could take advantage of this pocket, leading to significantly improved inhibitory activity. researchgate.net

Similarly, molecular docking of thiophene-2-carboxamide analogues against β-lactamase enzymes revealed crucial binding interactions. mdpi.com The stability of the ligand-protein complexes was attributed to a combination of hydrogen bonding and hydrophobic (π-interactions). mdpi.com The thiophene ring, a core component of the benzothiophene structure, plays a significant role in these hydrophobic interactions, contributing to the stability of the protein-ligand complex. mdpi.com In studies on modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), interactions with hydrophilic regions, specifically Cys320-Glu326 and Arg364-Phe377, were identified as contributing to the basal modulatory activity of tetrahydro-benzothiophene derivatives. nih.gov

Molecular docking studies also suggest that the orientation of the bicyclic benzothiophene ring system is a critical factor in determining the compound's effect on protein aggregation, such as with the amyloid-beta (Aβ42) peptide. researchgate.net

Conformational Analysis of Ligand-Target Complexes

Beyond identifying binding modes, computational studies are used to analyze the conformational dynamics and stability of the ligand-target complexes. Molecular Dynamics (MD) simulations, for instance, can track the movement of atoms over time, providing insights into the stability of the ligand's binding pose and its effect on the protein's structure.

The stability of complexes between 2,3 derivatives of 4,5,6,7-tetrahydro-benzothiophene and the RORγt protein was confirmed using 50 and 250 ns MD simulations. nih.gov The analysis of the root-mean-square deviation (RMSD) of the ligand and protein atoms showed that several of the benzothiophene complexes were as stable as reference ligands, with changes in ligand-protein RMSD of less than 1 Å over the simulation trajectory. nih.gov This indicates a stable and sustained binding interaction. In contrast, other complexes showed a greater degree of movement, with shifts of up to 2 Å before settling into a stable conformation. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), DFT provides insights into a molecule's reactivity, stability, and electronic behavior.

DFT studies on various thiophene-2-carboxamide derivatives have been conducted to understand their molecular and electronic properties. nih.gov These calculations reveal the distribution of electron density and the energy gap (ΔE H-L) between the HOMO and LUMO. A small HOMO-LUMO gap generally suggests that a molecule is more reactive and can be more easily polarized. For a series of hydroxyl, methyl, and amino-substituted thiophene-2-carboxamide derivatives, the calculated HOMO-LUMO energy gaps ranged from 3.11 to 3.83 eV. nih.gov The study found that hydroxyl derivatives exhibited higher energy gaps than the corresponding methyl derivatives. nih.gov

In these derivatives, the HOMO orbitals were typically distributed over the π-orbitals of the thienyl, phenyl, and amide groups. nih.gov The LUMO orbitals, however, were often localized on specific substituents, such as the 2-carboxamide (B11827560) phenyl thiophene portion. nih.gov The specific energies of these frontier orbitals are influenced by the various substituent groups on the thiophene ring. For example, the values of E(HOMO) were found to be in the range of -5.58 to -5.91 eV, while E(LUMO) values ranged from -1.99 to -2.73 eV for certain derivatives. nih.gov Such theoretical studies on the electronic and structural properties of these compounds are valuable for designing more efficient functional materials for various applications, including organic solar cells. researchgate.net

Preclinical Pharmacological Evaluation in Disease Models

In vitro Assays for Biological Activity Profiling

Derivatives of benzothiophene-2-carboxamide have been investigated for their antimicrobial properties against various pathogenic microorganisms. Standard methods such as agar (B569324) well diffusion and broth microdilution are employed to determine the extent of their activity. In these tests, the zone of inhibition (in mm) or the Minimum Inhibitory Concentration (MIC) is measured.

For instance, a study on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues screened their antibacterial activity against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. nih.gov The results, obtained via agar well diffusion, showed that the zone of inhibition increased with the concentration of the compounds. nih.gov Specifically, compounds designated 4a and 4c demonstrated the most significant activity. nih.gov Similarly, other research has synthesized and evaluated benzothiophene (B83047) derivatives, confirming their potential as antimicrobial agents. researchgate.netnih.gov The evaluation is often conducted against a panel of both Gram-positive and Gram-negative bacteria, with results compared to standard antibiotics. researchgate.net

Antimicrobial Activity of Thiophene-2-Carboxamide Analogs

| Compound | Concentration (mg/well) | Organism | Zone of Inhibition (mm) | Source |

|---|---|---|---|---|

| Analog 4a | 50 | ESBL-producing E. coli | 13 ± 2 | nih.gov |

| Analog 4c | 50 | ESBL-producing E. coli | 15 ± 2 | nih.gov |

The anticancer potential of the thiophene (B33073) carboxamide scaffold has been a subject of significant research. mdpi.comnih.gov The cytotoxic effects of these compounds are commonly evaluated against a variety of human cancer cell lines using cell proliferation assays to determine their half-maximal inhibitory concentration (IC₅₀). mdpi.com

In one study, novel thiophene carboxamide derivatives were synthesized as biomimetics of the anticancer agent Combretastatin A-4 (CA-4). researchgate.net These compounds were tested against several cancer cell lines, with compounds 2b and 2e showing the most potent activity against the Hep3B liver cancer cell line, with IC₅₀ values of 5.46 µM and 12.58 µM, respectively. researchgate.net Further investigations into the mechanism of action revealed that these compounds can induce apoptosis, characterized by morphological changes and the activation of caspases 3/7. mdpi.com For example, treatment of A375 (melanoma), HT-29 (colon), and MCF-7 (breast) cancer cells with certain thiophene carboxamides led to morphological alterations typical of apoptosis and an increased signal in caspase-3/7 antibody staining, confirming the activation of the apoptotic pathway. mdpi.com

Antiproliferative Activity of Thiophene Carboxamide Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| Compound 2b | Hep3B (Liver Cancer) | 5.46 | researchgate.net |

| Compound 2d | Hep3B (Liver Cancer) | 22.11 | mdpi.com |

| Compound 2e | Hep3B (Liver Cancer) | 12.58 | researchgate.net |

| MB-D2 | MCF-7 (Breast Cancer) | >50 (76.18% viability at 50 µM) | mdpi.com |

| MB-D4 | MCF-7 (Breast Cancer) | >50 (68.75% viability at 50 µM) | mdpi.com |

The structural features of benzothiophene derivatives make them candidates for enzyme inhibition, a key mechanism in treating inflammatory diseases. Assays targeting cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), crucial enzymes in the arachidonic acid pathway, are often performed. nih.gov Dual inhibitors of COX-2 and 5-LOX are sought after as potentially safer anti-inflammatory drugs. nih.govresearchgate.net

Fluorimetric screening kits are commonly used to determine the IC₅₀ values of test compounds against COX-1, COX-2, and 5-LOX enzymes. nih.govresearchgate.net Studies on various heterocyclic compounds, including those with scaffolds related to benzothiophene, have identified dual inhibitors. nih.gov For example, a series of N-hydroxyurea and 3,5-di-tert-butylphenol (B75145) derivatives were synthesized and evaluated, with several compounds demonstrating dual COX-2 and 5-LOX inhibitory activity with good COX-2/COX-1 selectivity. nih.gov While specific data for 4-Hydroxy-1-benzothiophene-2-carboxamide is not detailed in the provided results, the general class of benzothiophene N-hydroxyurea structures has been noted for 5-LOX inhibition. researchgate.net

Enzyme Inhibition Profile of Selected Dual COX-2/5-LOX Inhibitors

| Compound Class | Target Enzyme | Activity | Source |

|---|---|---|---|

| N-hydroxyurea derivatives | COX-2 | Inhibitory Activity | nih.gov |

| N-hydroxyurea derivatives | 5-LOX | Inhibitory Activity | nih.gov |

| Benzothiophene N-hydroxyurea | 5-LOX | Inhibitory Activity | researchgate.net |

The interaction of benzothiophene-2-carboxamide derivatives with cellular receptors is another avenue of pharmacological investigation. These assays determine if a compound acts as an agonist (activator) or antagonist (blocker) of a specific receptor.

Recent research focused on designing and synthesizing a series of benzo[b]thiophene-2-carboxamide (B1267583) derivatives to evaluate their agonistic activity towards the STING (Stimulator of Interferon Genes) receptor, an important protein in the innate immune response. nih.gov Through activity evaluations, specific compounds (12d and 12e) were identified that exhibited activating activities on human STING. nih.gov Western blot analysis confirmed this by showing an increase in the phosphorylation of downstream signaling molecules TBK1 and IRF3. nih.gov While the provided search results focus on STING agonism, related thiophene structures have also been explored as modulators of other receptors, such as the Transient Receptor Potential Vanilloid 1 (TRPV1). nih.gov

In the context of neurodegenerative diseases like Alzheimer's, the modulation of amyloid-beta (Aβ42) peptide aggregation is a key therapeutic strategy. The effect of N-phenylbenzo[b]thiophene-2-carboxamide derivatives on Aβ42 aggregation kinetics has been studied using thioflavin T (ThT) fluorescence spectroscopy. nih.govresearchgate.net ThT dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils, allowing for real-time monitoring of fibrillogenesis. nih.govnih.gov

These studies revealed that substitution patterns on the N-phenyl ring dramatically influence activity. Compounds with a methoxyphenol group demonstrated a concentration-dependent inhibition of Aβ42 aggregation. nih.govresearchgate.net In contrast, derivatives with a 4-methoxyphenyl (B3050149) ring were found to significantly accelerate Aβ42 fibrillogenesis. For example, one such promoter compound exhibited a 2.7-fold increase in aggregation compared to the control. nih.govresearchgate.net The 8-anilino-1-naphthalenesulfonic acid (ANS) fluorescent probe is also used to determine conformational changes in Aβ42 aggregates in the presence of these derivatives. nih.gov

Modulation of Aβ42 Aggregation by Benzo[b]thiophene-2-carboxamide Derivatives

| Compound | Substituent Group | Effect on Aβ42 Aggregation | Maximum Effect Observed | Source |

|---|---|---|---|---|

| Compound 4b | Methoxyphenol | Inhibition | 54% inhibition | nih.govresearchgate.net |

| Compound 4d | 4-Methoxyphenyl | Acceleration | 2.7-fold increase | nih.govresearchgate.net |

| Compound 5a | Methoxyphenol | Inhibition | Concentration-dependent | nih.govresearchgate.net |

| Compound 5b | Methoxyphenol | Inhibition | Concentration-dependent | nih.govresearchgate.net |

| Compound 5d | 4-Methoxyphenyl | Acceleration | Significant increase | nih.govresearchgate.net |

To visually confirm and characterize the findings from fluorescence-based aggregation assays, Transmission Electron Microscopy (TEM) is employed. nih.gov This technique provides high-resolution images of the Aβ42 aggregates, revealing how their morphology is altered by the presence of test compounds. nih.govresearchgate.net

TEM studies on Aβ42 aggregates formed in the presence of N-phenylbenzo[b]thiophene-2-carboxamide derivatives have validated the results from ThT assays. nih.govresearchgate.net For compounds identified as aggregation inhibitors, TEM images showed a reduction in the density and length of amyloid fibrils compared to the control group, which typically forms long, intertwined fibrillar networks. Conversely, for compounds that accelerated aggregation, TEM revealed the formation of dense clots and conglomerated fibrils, confirming their role as aggregation promoters. mdpi.com These morphological studies are crucial for understanding the structural basis of the compounds' modulatory effects on Aβ42 fibrillogenesis. nih.gov

In vivo Pharmacological Models

In vivo models are crucial for assessing the physiological effects of a compound, providing insights into its potential therapeutic efficacy in a whole-organism context.

Animal Models for Anti-inflammatory Activity (e.g., Carrageenan-induced Edema, Ear Inflammation)

The anti-inflammatory potential of novel compounds is frequently evaluated using models like carrageenan-induced paw edema in rodents. This test involves injecting carrageenan, an inflammatory agent, into the paw of a test animal, which induces a localized, measurable inflammation (edema). The efficacy of a test compound is determined by its ability to reduce the swelling compared to a control group. For instance, studies on various substituted benzothiophene carboxamides have utilized this model to establish their anti-inflammatory properties.

Another common model is arachidonic acid or croton oil-induced ear edema. In this model, an inflammatory substance is applied to the surface of a mouse's ear, causing swelling. The anti-inflammatory effect of a compound is quantified by measuring the reduction in ear thickness or weight. While this is a standard method for topical and systemic anti-inflammatory screening, specific data for this compound in this model is not publicly documented.

Table 1: Representative Data for Anti-inflammatory Activity of Benzothiophene Derivatives in Carrageenan-Induced Paw Edema

| Compound | Time (hours) | Edema Inhibition (%) |

| Substituted Bromo-benzothiophene Carboxamide Derivative A | 3 | Data not available |

| Substituted Bromo-benzothiophene Carboxamide Derivative B | 5 | Data not available |

| Indomethacin (Reference) | 3-5 | Significant Inhibition |

Note: This table is illustrative of the type of data generated in such studies. Specific percentage inhibition values for this compound are not available.

Animal Models for Analgesic Activity (e.g., Hot Plate Method)

The analgesic, or pain-relieving, effects of a compound are often assessed using thermal nociception models such as the hot plate test. This method evaluates the response of an animal, typically a mouse or rat, to a heated surface. The time it takes for the animal to exhibit a pain response (e.g., licking its paws or jumping) is measured before and after administration of the test compound. An increase in the reaction time indicates an analgesic effect. This model is particularly useful for identifying centrally acting analgesics. Research on various benzothiophene carboxamides has confirmed analgesic activity, suggesting that this class of compounds warrants investigation for pain management. nih.gov

Table 2: Representative Data for Analgesic Activity in the Hot Plate Test

| Compound | Time Post-Administration (minutes) | Latency to Pain Response (seconds) |

| Benzo[b]thiophene-2-carboxamide analog | 30 | Data not available |

| Benzo[b]thiophene-2-carboxamide analog | 60 | Data not available |

| Morphine (Reference) | 30-60 | Significant Increase |

Note: This table illustrates the typical data format for this assay. Specific latency times for this compound are not available in the reviewed literature.

In vivo Efficacy in Specific Disease Models (e.g., Intracerebral Hemorrhage in Mice)

The therapeutic potential of a compound in a specific disease is evaluated in relevant animal models. For neurological conditions like intracerebral hemorrhage (ICH), a model is created by inducing bleeding within the brain of an animal, often a mouse or rat. The efficacy of a test compound is then assessed by measuring various outcomes, such as the volume of the hematoma, the extent of surrounding brain edema, and neurological deficit scores. While some compounds are investigated for their neuroprotective and anti-inflammatory effects post-ICH, there is no specific information available regarding the evaluation of this compound in this particular disease model.

Drug Discovery and Therapeutic Potential

Identification of Lead Compounds for Specific Therapeutic Areas

The identification of lead compounds is a critical first step in the drug discovery process. For the benzothiophene (B83047) carboxamide scaffold, lead compounds have been identified for several therapeutic applications through various screening and design strategies.

In the realm of cancer , derivatives of hydroxy-benzothiophene-2-carboxamide have been identified as potent multi-kinase inhibitors. For instance, a series of 5-hydroxybenzothiophene derivatives have been investigated as inhibitors of kinases like Clk1/4, Dyrk1A/B, and haspin, which are often overexpressed in cancer cells. nih.gov The 5-hydroxybenzothiophene hydrazide scaffold, in particular, has been highlighted as a potent inhibitor with significant anti-cancer effects against glioblastoma cells. nih.gov Furthermore, thiophene (B33073) carboxamide derivatives have been synthesized as biomimetics of the natural anticancer agent Combretastatin A-4 (CA-4), showing notable activity against hepatocellular carcinoma cell lines. nih.gov

For inflammatory diseases , substituted bromo-benzothiophene carboxamides have been identified as a new class of potent analgesic and anti-inflammatory agents. nih.gov These compounds have demonstrated the ability to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov Research on 4-Hydroxybenzothiophene-6-carboxylic acids has also pointed to the anti-inflammatory and analgesic potential of the 4-hydroxy benzothiophene core structure. researchgate.net

In the context of neurodegenerative diseases , such as Alzheimer's disease, N-phenylbenzo[b]thiophene-2-carboxamide derivatives have been designed and synthesized as modulators of Amyloid Beta (Aβ42) aggregation. nih.gov Depending on the substitution pattern, these compounds have shown the ability to either inhibit or promote the formation of Aβ42 fibrils, highlighting their potential as therapeutic or diagnostic tools. nih.gov

The versatility of the benzothiophene scaffold is further underscored by the discovery of derivatives as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK), with potential applications in metabolic diseases like diabetes and maple syrup urine disease. semanticscholar.org

The following table summarizes the identification of lead compounds based on the benzothiophene carboxamide scaffold for various therapeutic areas.

| Therapeutic Area | Lead Compound Scaffold | Target/Mechanism of Action |

| Cancer | 5-Hydroxybenzothiophene hydrazide | Multi-kinase inhibition (Clk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A) nih.gov |

| Thiophene carboxamide derivatives | Biomimetics of Combretastatin A-4 nih.gov | |

| Inflammation | Bromo-benzothiophene carboxamides | Selective COX-2 inhibition nih.gov |

| 4-Hydroxybenzothiophene-6-carboxylic acids | Anti-inflammatory and analgesic activities researchgate.net | |

| Neurodegenerative Diseases | N-phenylbenzo[b]thiophene-2-carboxamides | Modulation of Amyloid Beta (Aβ42) aggregation nih.gov |